4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxy-6-nitrophenol
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Overview
Description
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with phenylamino groups, a hydrazinylidene linkage, and a methoxy-nitrophenol moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of phenylamino groups through nucleophilic substitution reactions. The hydrazinylidene linkage is then formed via condensation reactions, and finally, the methoxy-nitrophenol moiety is attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenylamino and nitrophenol groups can interact with enzymes and receptors, modulating their activity. The triazine ring may also play a role in stabilizing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazinylidene and methoxy-nitrophenol moieties.
2-METHOXY-6-NITROPHENOL: Contains the methoxy-nitrophenol moiety but lacks the triazine and phenylamino groups.
Uniqueness
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXY-6-NITROPHENOL is unique due to its combination of a triazine core, phenylamino groups, hydrazinylidene linkage, and methoxy-nitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H20N8O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C23H20N8O4/c1-35-19-13-15(12-18(20(19)32)31(33)34)14-24-30-23-28-21(25-16-8-4-2-5-9-16)27-22(29-23)26-17-10-6-3-7-11-17/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
WAVQLBCRMVGYQD-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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